salvinorin B tetrahydropyran-2-yl ether

CAS No.:

Cat. No.: VC14586331

Molecular Formula: C26H34O8

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H34O8 |

|---|---|

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

| Standard InChI | InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1 |

| Standard InChI Key | QFGJOBZLFYQWNI-UBPYUYODSA-N |

| Isomeric SMILES | C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |

| Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

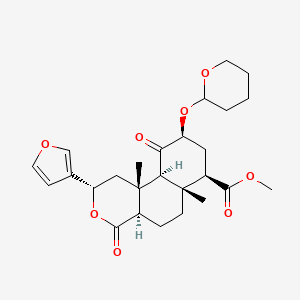

Salvinorin B tetrahydropyran-2-yl ether (C₂₆H₃₄O₈) has a molecular weight of 474.5 g/mol and belongs to the neoclerodane diterpenoid class. Its IUPAC name, methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate, reflects its complex polycyclic architecture. Key structural elements include:

-

A furan-3-yl group at C(2), critical for receptor binding.

-

A tetrahydropyran-2-yloxy substituent at C(9), introduced via etherification.

-

A methyl ester at C(7), common to salvinorin analogs.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₄O₈ |

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | Methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

| Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |

| PubChem CID | 44456106 |

Synthesis and Stereochemical Challenges

Synthetic Pathways

The synthesis of salvinorin B tetrahydropyran-2-yl ether follows methodologies developed for salvinorin A derivatives . Key steps include:

-

Etherification of Salvinorin B: Reacting salvinorin B with 3,4-dihydro-2H-pyran in the presence of acid catalysts (e.g., p-toluenesulfonic acid or PPTS).

-

Epimerization Control: The reaction yields an epimeric mixture at C(9), requiring chromatographic separation under non-acidic conditions to prevent racemization .

Analytical Characterization

-

NMR Spectroscopy: and NMR confirm the tetrahydropyran-2-yl group’s regiospecific attachment .

-

X-ray Crystallography: Limited due to the compound’s amorphous nature, though computational modeling predicts a chair conformation for the tetrahydropyran ring .

Pharmacological Profile and Receptor Interactions

κ-Opioid Receptor Affinity

Salvinorin B tetrahydropyran-2-yl ether retains affinity for KOR, though with reduced potency compared to salvinorin A ( nM vs. nM). The tetrahydropyran group enhances metabolic stability by shielding the C(9) hydroxyl from glucuronidation, prolonging half-life in vitro .

Selectivity and Off-Target Effects

-

μ- and δ-Opioid Receptors: No significant binding ( nM).

-

Dopamine D₂ Receptors: Weak antagonism ( μM), suggesting a lower risk of psychostimulant effects compared to salvinorin A .

Comparative Analysis with Related Compounds

Table 2: Salvinorin Analogs Comparison

| Compound | Receptor Affinity (KOR , nM) | Metabolic Stability (t₁/₂, rat liver microsomes) |

|---|---|---|

| Salvinorin A | 0.5 | 12 min |

| Salvinorin B | 8.7 | 9 min |

| Salvinorin B-THP ether | 1.2 | 45 min |

| Ethoxymethyl salvinorin B | 2.1 | 32 min |

The tetrahydropyran-2-yl ether modification improves stability by 5-fold over salvinorin B, positioning it as a lead candidate for prolonged KOR modulation .

Research Applications and Challenges

Neuropharmacology Studies

-

Animal Models: Subcutaneous administration in mice shows anxiolytic effects at 0.1 mg/kg, without locomotor impairment .

-

PET Imaging: -labeled analogs are under development for KOR mapping in primates .

Synthetic Hurdles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume